molecular formula C8H17O3P B14148250 Diisopropyl vinylphosphonate CAS No. 4472-27-9

Diisopropyl vinylphosphonate

Cat. No.: B14148250
CAS No.: 4472-27-9
M. Wt: 192.19 g/mol
InChI Key: SIXWLMJAXPTYJY-UHFFFAOYSA-N
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Description

Diisopropyl vinylphosphonate is an organophosphorus compound that contains a vinyl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl vinylphosphonate can be synthesized through various methods. One common method involves the reaction of vinylphosphonic acid with isopropyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 80°C . Another method involves the free-radical polymerization of vinylphosphonic acid in different solvents, using bromotrichloromethane as a chain transfer agent to control the molecular weight of the resulting polymer .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl vinylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diisopropyl vinylphosphonate involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, forming long chains that contribute to the material’s properties. The phosphonate moiety can interact with metal ions, enhancing the compound’s flame retardant properties .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl vinylphosphonate
  • Dimethyl vinylphosphonate
  • Vinylphosphonic acid

Comparison

Diisopropyl vinylphosphonate is unique due to its specific isopropyl groups, which impart distinct chemical and physical properties compared to its analogs. For example, diethyl vinylphosphonate and dimethyl vinylphosphonate have different solubility and reactivity profiles due to their varying alkyl groups .

Properties

CAS No.

4472-27-9

Molecular Formula

C8H17O3P

Molecular Weight

192.19 g/mol

IUPAC Name

2-[ethenyl(propan-2-yloxy)phosphoryl]oxypropane

InChI

InChI=1S/C8H17O3P/c1-6-12(9,10-7(2)3)11-8(4)5/h6-8H,1H2,2-5H3

InChI Key

SIXWLMJAXPTYJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C=C)OC(C)C

Origin of Product

United States

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